6-Methyl-2-morpholin-4-yl-quinoline-3-carbaldehyde
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Overview
Description
6-Methyl-2-morpholin-4-yl-quinoline-3-carbaldehyde is a chemical compound with the molecular formula C15H16N2O2 and a molecular weight of 256.30 g/mol . It is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. This compound is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-morpholin-4-yl-quinoline-3-carbaldehyde typically involves the condensation of 6-methylquinoline-3-carbaldehyde with morpholine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-morpholin-4-yl-quinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
Oxidation: 6-Methyl-2-morpholin-4-yl-quinoline-3-carboxylic acid.
Reduction: 6-Methyl-2-morpholin-4-yl-quinoline-3-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methyl-2-morpholin-4-yl-quinoline-3-carbaldehyde is used in a variety of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyl-2-morpholin-4-yl-quinoline-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may intercalate with DNA or inhibit specific enzymes, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
6-Methylquinoline-3-carbaldehyde: Lacks the morpholine group, making it less versatile in certain reactions.
2-Morpholin-4-ylquinoline-3-carbaldehyde: Lacks the methyl group, which may affect its reactivity and binding properties.
6-Methyl-2-oxo-quinoline-3-carbaldehyde: Contains an oxo group instead of the morpholine group, leading to different chemical properties and applications.
Uniqueness
6-Methyl-2-morpholin-4-yl-quinoline-3-carbaldehyde is unique due to the presence of both the morpholine and methyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
6-methyl-2-morpholin-4-ylquinoline-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-2-3-14-12(8-11)9-13(10-18)15(16-14)17-4-6-19-7-5-17/h2-3,8-10H,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMBTTGOVAITPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)N3CCOCC3)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901332205 |
Source
|
Record name | 6-methyl-2-morpholin-4-ylquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901332205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49641259 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
433688-22-3 |
Source
|
Record name | 6-methyl-2-morpholin-4-ylquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901332205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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